molecular formula C9H19NO2 B13534999 Methyl 3-(aminomethyl)-4-methylhexanoate

Methyl 3-(aminomethyl)-4-methylhexanoate

Cat. No.: B13534999
M. Wt: 173.25 g/mol
InChI Key: PEMSIDCTBAUWQC-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group, an aminomethyl group, and a methyl-substituted hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-4-methylhexanoate typically involves the esterification of 3-(aminomethyl)-4-methylhexanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as trimethylchlorosilane, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-4-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methylhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-methylhexanoate involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active aminomethyl compound, which can then participate in further biochemical reactions. These interactions can modulate cellular pathways and processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)-4-methylpentanoate
  • Methyl 3-(aminomethyl)-4-methylheptanoate
  • Ethyl 3-(aminomethyl)-4-methylhexanoate

Comparison: Methyl 3-(aminomethyl)-4-methylhexanoate is unique due to its specific chain length and substitution pattern, which influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methylhexanoate

InChI

InChI=1S/C9H19NO2/c1-4-7(2)8(6-10)5-9(11)12-3/h7-8H,4-6,10H2,1-3H3

InChI Key

PEMSIDCTBAUWQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)OC)CN

Origin of Product

United States

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